4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
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Overview
Description
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is an organic compound characterized by the presence of allyloxy, dibromo, ethoxy, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde typically involves multiple steps:
Nitration: Starting from a suitable benzene derivative, nitration introduces a nitro group.
Selective Bromination: The nitro compound undergoes selective bromination to introduce bromine atoms at specific positions.
Allylation: The brominated compound is then subjected to allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the bromine atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Allyloxybenzaldehyde: Lacks the dibromo and ethoxy groups, making it less reactive in certain chemical reactions.
2,3-Dibromo-5-ethoxybenzaldehyde: Lacks the allyloxy group, which may limit its applications in certain synthetic routes.
Uniqueness
4-(Allyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine atoms and the allyloxy group allows for versatile chemical transformations, making it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h3,6-7H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUPFCAYMTGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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